2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone
Description
Properties
IUPAC Name |
2-[1-(benzylamino)ethyl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12(18-11-13-7-3-2-4-8-13)16-19-15-10-6-5-9-14(15)17(21)20-16/h2-10,12,18H,11H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOUYKUQLQYYNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone typically involves the amidation and cyclization of 2-aminobenzoic acid derivatives. One common method includes the following steps :
Amidation: 2-aminobenzoic acid derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates.
Cyclization: The anthranilates undergo cyclization by treatment with acetic anhydride under reflux to afford benzoxazin-4-ones.
Formation of Quinazolinone: The benzoxazinones are then treated with ammonia solution to yield the quinazolinone derivatives.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone undergoes various chemical reactions, including :
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone oxides, while reduction can produce reduced quinazolinone derivatives.
Scientific Research Applications
2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone has a wide range of scientific research applications :
Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antibacterial and antifungal properties.
Medicine: Research focuses on its potential as an anticancer agent and its role in treating inflammatory diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways . For instance, its antibacterial activity is attributed to its ability to bind to penicillin-binding proteins, inhibiting cell wall synthesis in bacteria. In cancer research, it is believed to interfere with cell proliferation pathways, inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Features
Substituent positions (2-, 3-, or 7-) and functional groups (halogens, alkyl chains, aromatic rings) critically determine biological activity. Below is a comparative analysis:
Table 1: Structural Comparison of Quinazolinone Derivatives
Key Research Findings and Innovations
Erastin’s Novel Mechanism: Unlike conventional chemotherapeutics, Erastin induces ferroptosis, a non-apoptotic cell death pathway, making it valuable for resistant cancers .
UR-9825’s Pharmacokinetics : Despite a short half-life in mice (1 hour), it shows prolonged efficacy in rats (6 hours) and rabbits (9 hours), highlighting species-specific metabolism .
Natural Quinazolinones: Fusarium-derived compounds demonstrate ecological roles in pathogen antagonism, expanding the scaffold’s biosynthetic relevance .
Biological Activity
The compound 2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone is part of a broader class of quinazolinone derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings, case studies, and data tables.
Overview of Quinazolinone Derivatives
Quinazolinones are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. They exhibit a wide range of biological activities, including antimicrobial , anticancer , analgesic , and antioxidant properties. The structural diversity within this class allows for the modification of biological activity through various substitutions on the quinazolinone core.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of 2-aminobenzamide with benzylamine derivatives under controlled conditions. The resulting compound features a benzylamino group that enhances its interaction with biological targets.
Anticancer Activity
Research indicates that quinazolinone derivatives, including this compound, possess significant anticancer properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The mechanism often involves the inhibition of key protein kinases such as EGFR (Epidermal Growth Factor Receptor) and HER2.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A3 | PC3 | 10 | EGFR Inhibition |
| A5 | MCF-7 | 12 | HER2 Inhibition |
Antimicrobial Activity
The antimicrobial efficacy of quinazolinone derivatives has been documented against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). The structural modifications in compounds like this compound enhance their binding affinity to bacterial proteins, thereby exhibiting potent antibacterial activity.
| Compound | Bacteria | Activity |
|---|---|---|
| Compound 73 | MRSA | Synergistic with β-lactams |
| Compound 52 | Coxsackie virus B4 | Antiviral activity |
Antioxidant Properties
Antioxidant assays have demonstrated that certain substitutions on the quinazolinone scaffold can enhance its radical scavenging ability. The presence of hydroxyl groups is particularly beneficial in improving antioxidant activity through metal-chelating mechanisms.
Case Studies
-
Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various quinazolinones on MCF-7 cells, revealing that modifications at the C-2 position significantly affected cell viability. Compounds with higher lipophilicity showed improved anticancer activity.
- Findings : Compounds with IC50 values below 15 µM were deemed highly effective.
- Kinase Inhibition Studies : A series of quinazolinone derivatives were tested for their inhibitory effects on cyclin-dependent kinases (CDK2), VEGFR2, and EGFR. It was found that certain derivatives exhibited selective inhibition profiles, making them potential leads for targeted cancer therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone derivatives, and what factors influence yield optimization?
- Methodology :
- Oxidative coupling : Use 2-aminobenzamide and benzyl alcohol under green conditions (O₂ as oxidant, t-BuONa as base, 120°C, 24 h), yielding up to 84% .
- Multi-step synthesis : React methyl 2-acylaminobenzoate with amine hydrochlorides and P₂O₅ at 180°C, followed by alkaline workup and recrystallization .
- Electrochemical dual C(sp³)–H amination : Enables regioselective functionalization for imidazo-fused derivatives .
- Key Considerations : Solvent choice (e.g., hazardous vs. green solvents), catalyst requirements, and reaction time significantly impact scalability and purity.
Q. How are structural and purity characteristics validated for synthesized derivatives?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR and IR for functional group confirmation (e.g., benzothiazole substituents in anti-inflammatory analogs) .
- X-ray crystallography : Resolves intramolecular hydrogen bonding (e.g., N–H⋯O interactions in 2-(4-fluoroanilino)-3-(2-hydroxyethyl) derivatives) .
- Chromatography : HPLC (≥98% purity for bioactive compounds like Erastin) .
Q. What in vitro models are used to assess antifungal or antimicrobial activity?
- Assays :
- Antifungal : Murine systemic candidosis models evaluate oral efficacy, with species-dependent pharmacokinetics (e.g., t₁/₂ = 1 h in mice vs. 9 h in rabbits) .
- Antimicrobial : Disk diffusion or MIC assays against Gram-positive/negative bacteria, with 6,8-dihalogenated derivatives showing enhanced activity .
Advanced Research Questions
Q. How do structural modifications at the 3- and 7-positions influence biological activity and pharmacokinetics?
- Structure-Activity Relationships (SAR) :
- 7-Position : Halogens (Cl, Br) or isosteres improve antifungal activity (e.g., 7-Cl derivative UR-9825 with IC₅₀ < 0.1 µg/mL) .
- 3-Position : Benzothiazole or benzylamino groups enhance anti-inflammatory activity (e.g., 3-[substituted-benzothiazol-2-yl] derivatives reduce edema by 60–75%) .
Q. How can contradictory in vivo efficacy data across species be resolved?
- Case Study : UR-9825 showed moderate activity in mice (t₁/₂ = 1 h) but high efficacy in rats (t₁/₂ = 6 h) due to species-specific metabolic stability .
- Strategies :
- Adjust dosing regimens (e.g., bid vs. qd administration).
- Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to optimize interspecies translation.
Q. What mechanistic insights explain the antitumor activity of Erastin analogs?
- Mechanism : Erastin induces ferroptosis via mitochondrial VDAC modulation, selectively targeting RAS-mutated cells .
- Experimental Design :
- In vitro : Measure ROS accumulation and glutathione depletion in oncogenic RAS cell lines.
- In vivo : Use xenograft models with real-time PCR to validate PR-1a/PR-5 upregulation (e.g., TMV inhibition in plant analogs) .
Q. What strategies improve the blood-brain barrier (BBB) penetration of anticonvulsant derivatives?
- SAR Guidance :
- Introduce small, nonpolar groups (e.g., 2-methyl or o-tolyl substituents) to reduce polarity .
- Avoid bulky groups at the 2-position, which hinder BBB transit.
Methodological Challenges and Solutions
Q. How can green chemistry principles be applied to quinazolinone synthesis without compromising yield?
- Approaches :
- Replace hazardous oxidants (e.g., H₂O₂) with O₂ .
- Use recyclable bases (e.g., t-BuONa) or solvent-free conditions .
- Trade-offs : Longer reaction times (24–48 h) may offset environmental benefits.
Q. What computational tools aid in predicting metabolic stability during lead optimization?
- Tools :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
